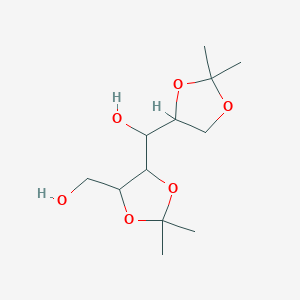
6-Deoxy-6-fluoro-D-glucose
Vue d'ensemble
Description
“6-Deoxy-6-fluoro-D-glucose”, also known as FDG, is a glucose analogue . It is a structural homolog of D-glucose (dextrose) and a stable analog . It lacks the hydroxyl group at the carbon 6 position . It is extensively used in the biomedical sector for investigations related to molecular imaging . It is widely utilized in positron emission tomography (PET) scans .
Molecular Structure Analysis
The empirical formula of “6-Deoxy-6-fluoro-D-glucose” is C6H11FO5 . Its molecular weight is 182.15 . The SMILES string representation of its structure is OC1OC(CF)C(O)C(O)C1O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Deoxy-6-fluoro-D-glucose” include a storage temperature of 2-8°C . The compound is a solid and appears white to pale yellow . It has a melting point of 133-138°C and a boiling point of 354.6°C at 760 mmHg .
Applications De Recherche Scientifique
Plant Imaging
6-Deoxy-6-fluoro-D-glucose has been used in plant imaging research. It is a [18F]fluorine-labeled glucose analog that mimics glucose chemically and structurally . Its applications in plant imaging range from monitoring radiotracer translocation to analyzing solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis .
Glucose Transport Studies
This compound has been used in glucose transport studies. It is transported but not phosphorylated, making it a valid tracer for in vivo transport studies . The uptake of this nonphosphorylated glucose transport tracer is sensitive to insulin stimulation .
Insulin Stimulation Research
The uptake of 18F-Labeled 6-Fluoro-6-Deoxy-d-Glucose by skeletal muscle is responsive to insulin stimulation . This property makes it useful in research related to insulin-resistant states and diabetes .
Cancer Research
Alterations in glucose transport have been associated with multiple pathologic disorders, including cancer . The ability of 6-Deoxy-6-fluoro-D-glucose to mimic glucose transport makes it a valuable tool in cancer research .
Neurologic and Psychiatric Disorders Research
The compound’s interaction with glucose transporters (GLUTs) in a manner similar to that of glucose makes it a potential tool in the research of neurologic and psychiatric disorders, where alterations in glucose transport have been observed .
Circular Dichroism Measurements
6-Deoxy-D-glucose has been used as a standard in circular dichroism measurements .
Microscopy Studies
This compound has been used as a sugar to incubate starved Dictyostelium HMX44A.atg1-1 cells for microscopy studies .
Mécanisme D'action
Target of Action
The primary targets of 6-Deoxy-6-fluoro-D-glucose are the GLUT1 and GLUT4 glucose transporters . These transporters are responsible for the uptake of glucose into cells, which is a crucial step in cellular metabolism .
Mode of Action
6-Deoxy-6-fluoro-D-glucose is a glucose analog that is taken up by cells via the GLUT1 and GLUT4 glucose transporters . Once inside the cell, it is phosphorylated by hexokinase to form 6-Deoxy-6-fluoro-D-glucose-6-phosphate . Unlike glucose, this compound cannot be further metabolized due to the absence of a hydroxyl group at the 6th position .
Biochemical Pathways
The uptake of 6-Deoxy-6-fluoro-D-glucose by cells affects the glycolysis pathway . In normal glycolysis, glucose is transported into the cell, phosphorylated by hexokinase, and then further metabolized. The phosphorylated 6-deoxy-6-fluoro-d-glucose cannot be further metabolized, which disrupts the glycolysis pathway .
Pharmacokinetics
The pharmacokinetics of 6-Deoxy-6-fluoro-D-glucose are similar to those of glucose . After intravenous administration, it is rapidly distributed to all organs of the body . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration . The compound is excreted via the kidneys .
Result of Action
The uptake of 6-Deoxy-6-fluoro-D-glucose by cells and its subsequent phosphorylation prevents the glucose from being released, thereby disrupting the normal metabolic processes of the cell . This can lead to a reduction in the energy production of the cell .
Action Environment
The action of 6-Deoxy-6-fluoro-D-glucose can be influenced by environmental factors such as extracellular glucose and fructose levels . For example, its uptake by cells is independent of extracellular glucose levels but dependent on the extracellular concentration of fructose . Furthermore, the compound is actively transported by both the kidney and intestine, suggesting that its action can be influenced by the physiological state of these organs .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUMOHGAWHPEA-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deoxy-6-fluoro-D-glucose | |
CAS RN |
4536-08-7 | |
| Record name | 6-Deoxy-6-fluoro-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-DEOXY-6-FLUORO-D-GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8CAD9WC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Deoxy-6-fluoro-D-glucose interact with its target and what are the downstream effects?
A: 6-Deoxy-6-fluoro-D-glucose (6DFG) primarily targets glucose metabolism pathways. Similar to 2-deoxy-D-glucose (2DG), 6DFG inhibits glucose metabolism in yeast, likely by competing for the same catalytic site. [] This suggests that 6DFG might interfere with enzymes involved in glucose utilization, such as hexokinase. [, ] Further research is needed to fully elucidate its precise mechanism of action and downstream effects in different biological systems.
Q2: Can you provide the structural characterization of 6DFG, including its molecular formula, weight, and spectroscopic data?
A: 6DFG has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol. [] Detailed 1H and 19F NMR spectroscopic data, including chemical shifts and coupling constants, have been extensively studied and provide valuable insights into its conformational properties in various solvents. [, , ]
Q3: What is known about the stability and formulation of 6DFG?
A: While specific information on 6DFG formulation strategies is limited in the provided research, its synthesis involves protecting groups like tosyl and mesyl, indicating potential strategies for stability enhancement. [] Further research is necessary to explore formulation approaches that improve its stability, solubility, and bioavailability for various applications.
Q4: Has 6DFG been used in PET imaging studies?
A: While [18F]6DFG has been proposed as a potential PET radioligand for assessing glucose transport in vivo, [] research primarily focuses on [18F]-2-fluoro-2-deoxy-D-glucose ([18F]FDG) for this purpose. [, ] The metabolism of [18F]FDG is more complex than initially thought, involving additional metabolic compartments beyond phosphorylation. []
Q5: What are the conformational properties of 6DFG in solution?
A: Extensive NMR studies have revealed that the conformation of 6DFG in solution is influenced by the rotation around the C5-C6 bond. [, ] The rotamer with fluorine (F) antiperiplanar to H-5 is most favored, while the rotamer with F antiperiplanar to the ring oxygen is disfavored. [] This conformational preference is consistent across different solvents, including methanol, acetone, DMSO, and water. []
Q6: Is there any information on the environmental impact and degradation of 6DFG?
A6: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of 6DFG. Investigating these aspects is crucial to ensuring its responsible use and mitigating potential negative impacts on the environment.
Q7: Are there any known alternatives or substitutes for 6DFG in research?
A: While 6DFG has specific applications in studying glucose metabolism, researchers often utilize 2-deoxy-D-glucose (2DG) as a more readily available alternative. [] Comparing their performance, cost, and overall impact can guide researchers in selecting the most suitable compound for their specific experimental needs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)


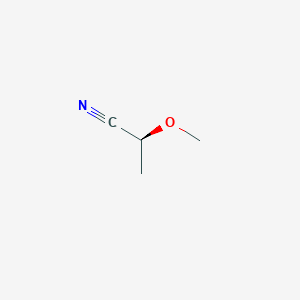
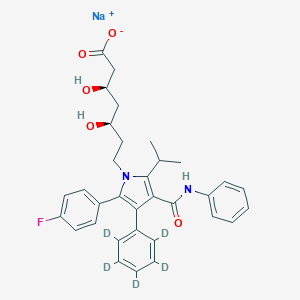
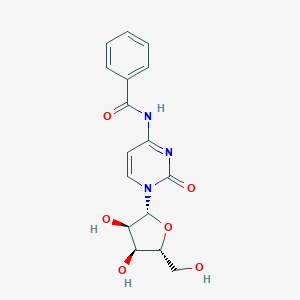
![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)
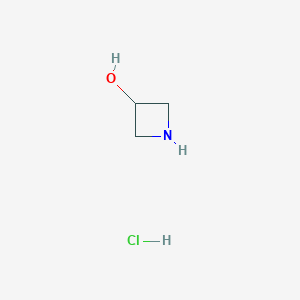
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
